An In-depth Technical Guide to 3-Bromo-5-chlorotoluene (CAS Number 329944-72-1)
An In-depth Technical Guide to 3-Bromo-5-chlorotoluene (CAS Number 329944-72-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chlorotoluene, with the CAS number 329944-72-1, is a halogenated aromatic compound that serves as a key building block in organic synthesis. Its disubstituted toluene (B28343) structure, featuring both bromine and chlorine atoms, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, safety information, and applications, with a particular focus on its role in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-chlorotoluene is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrCl | [1] |
| Molecular Weight | 205.48 g/mol | [1] |
| IUPAC Name | 1-Bromo-3-chloro-5-methylbenzene | |
| Appearance | Colorless to yellowish liquid or solid | [1][2] |
| Density | ~1.43 - 1.535 g/cm³ | [2][3] |
| Melting Point | 25 °C | [3] |
| Boiling Point | 222.3 ± 20.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents, almost insoluble in water. | [2] |
| Flash Point | 101.5 ± 11.9 °C | [3] |
Synthesis
A common and effective method for the synthesis of 3-Bromo-5-chlorotoluene is via a Sandmeyer-type reaction starting from a substituted aniline. The following is a detailed experimental protocol adapted from established procedures for similar transformations.
Experimental Protocol: Synthesis of 3-Bromo-5-chlorotoluene
This protocol describes the synthesis of 3-Bromo-5-chlorotoluene from 3-Bromo-5-chloroaniline.
Materials:
-
3-Bromo-5-chloroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 3-Bromo-5-chloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation to yield the crude 3-Bromo-5-chlorotoluene.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3-Bromo-5-chlorotoluene is expected to show signals corresponding to the aromatic protons and the methyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 - 7.5 | m | 2H | Aromatic CH |
| ~7.1 - 7.3 | m | 1H | Aromatic CH |
| ~2.3 | s | 3H | -CH₃ |
The aromatic region will likely display a complex multiplet pattern due to the meta-coupling between the protons. The methyl group will appear as a singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-CH₃ |
| ~135 | C-Cl |
| ~132 | Aromatic CH |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~122 | C-Br |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-5-chlorotoluene will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Br and C-Cl stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | -CH₃ stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| ~1100 | C-Cl stretch |
| ~680 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.48 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The M+2 peak will be significant due to the presence of ³⁷Cl and ⁸¹Br isotopes.
Applications in Drug Development
3-Bromo-5-chlorotoluene is a valuable intermediate in the synthesis of pharmacologically active molecules. One notable application is in the preparation of novel benzophenone (B1666685) derivatives that have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[4]
Experimental Protocol: Synthesis of Benzophenone Derivatives
The following protocol outlines a general procedure for the synthesis of a benzophenone derivative using 3-Bromo-5-chlorotoluene via a Friedel-Crafts acylation reaction.
Materials:
-
3-Bromo-5-chlorotoluene
-
Substituted benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add the substituted benzoyl chloride to the stirred suspension.
-
After stirring for 15 minutes, add a solution of 3-Bromo-5-chlorotoluene in anhydrous dichloromethane dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
